molecular formula C12H21NO2 B2583802 Ethyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate CAS No. 2287298-79-5

Ethyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B2583802
CAS No.: 2287298-79-5
M. Wt: 211.305
InChI Key: HKWPNYNKAPBQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound that features a unique structure, making it a subject of interest in various fields of scientific research. The bicyclo[2.2.2]octane framework is a privileged structure found in many natural products and synthetic compounds, known for its rigidity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate typically involves a series of steps starting from readily available precursors. One common method involves the reductive amination of 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate, followed by alkalinity configuration flip and hydrogenation to remove the protecting group . This method is characterized by mild reaction conditions and a relatively high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate is unique due to its specific combination of functional groups and the aminomethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-2-15-11(14)12(8-13)7-9-3-5-10(12)6-4-9/h9-10H,2-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWPNYNKAPBQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2CCC1CC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.